molecular formula C7H13N3O4 B605822 Azido-PEG2-acid CAS No. 1312309-63-9

Azido-PEG2-acid

Cat. No.: B605822
CAS No.: 1312309-63-9
M. Wt: 203.2
InChI Key: IEHDSRSXQAOLJT-UHFFFAOYSA-N
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Description

Azido-PEG2-acid is a compound that consists of an azide group, a polyethylene glycol (PEG) chain, and a terminal carboxylic acid group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical reactions. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Mechanism of Action

Target of Action

Azido-PEG2-acid is a polyethylene glycol (PEG) linker that contains an azide group and a terminal carboxylic acid . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These groups can react with the azide group of this compound via a process known as Click Chemistry .

Mode of Action

The azide group in this compound reacts with alkyne, BCN, or DBCO groups in target molecules to form a stable triazole linkage . This reaction is facilitated by the process of Click Chemistry . The terminal carboxylic acid of this compound can also react with primary amine groups in the presence of activators to form a stable amide bond .

Biochemical Pathways

The formation of a stable triazole linkage between the azide group of this compound and alkyne, BCN, or DBCO groups in target molecules is a key step in the biochemical pathway involving this compound . This reaction can lead to the creation of new molecules with unique properties, depending on the nature of the target molecule .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG component. The hydrophilic PEG spacer increases the solubility of this compound in aqueous media . This property can enhance the bioavailability of the compound, allowing it to reach its target molecules more effectively .

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with target molecules containing alkyne, BCN, or DBCO groups . This reaction can lead to the creation of new molecules with unique properties . Additionally, the terminal carboxylic acid of this compound can form a stable amide bond with primary amine groups .

Action Environment

The action of this compound is influenced by the environmental conditions in which it is used. For instance, the compound’s solubility in aqueous media can be affected by factors such as temperature and pH . Furthermore, the efficacy and stability of this compound can be influenced by the presence of other substances in the environment, such as activators that facilitate the formation of amide bonds .

Preparation Methods

The preparation of Azido-PEG2-acid typically involves a series of organic synthesis steps. The synthetic route generally includes the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Azido-PEG2-acid undergoes several types of chemical reactions:

Properties

IUPAC Name

3-[2-(2-azidoethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c8-10-9-2-4-14-6-5-13-3-1-7(11)12/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHDSRSXQAOLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1167575-20-3
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-carboxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167575-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312309-63-9
Record name 3-[2-(2-Azidoethoxy)ethoxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312309-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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